molecular formula C9H13NO2 B009573 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one CAS No. 100782-25-0

6-Acetyl-6-azabicyclo[3.2.1]octan-4-one

Cat. No. B009573
M. Wt: 167.2 g/mol
InChI Key: VIUKNPFVFOCTAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Acetyl-6-azabicyclo[3.2.1]octan-4-one, also known as 4-AcO-DMT, is a synthetic psychedelic compound that belongs to the tryptamine family. It is a derivative of psilocin, a naturally occurring compound found in certain types of mushrooms. 4-AcO-DMT has gained popularity in recent years due to its psychedelic effects, which are similar to those of psilocybin mushrooms.

Scientific Research Applications

6-Acetyl-6-azabicyclo[3.2.1]octan-4-one has been used in various scientific research studies to investigate its effects on the brain and behavior. It has been found to have similar effects to psilocybin, including altered perception, mood, and cognition. Research has also shown that 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one has potential therapeutic applications for the treatment of anxiety, depression, and addiction.

Mechanism Of Action

The exact mechanism of action of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one is not fully understood, but it is believed to work by binding to serotonin receptors in the brain. Serotonin is a neurotransmitter that plays a role in regulating mood, appetite, and sleep. 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one is thought to activate these receptors, leading to altered perception and mood.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one include increased heart rate, blood pressure, and body temperature. It also causes dilation of the pupils, which can lead to visual distortions and hallucinations. The effects of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one can last for several hours, and users may experience a range of emotions, from euphoria to anxiety.

Advantages And Limitations For Lab Experiments

One advantage of using 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one in lab experiments is that it is a synthetic compound, which means that its purity and potency can be controlled more easily than natural compounds. However, one limitation is that it is a relatively new compound, and there is still much to be learned about its effects on the brain and behavior.

Future Directions

There are many potential future directions for research on 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one. One area of interest is its potential therapeutic applications for the treatment of mental health disorders such as anxiety and depression. Another area of research could focus on the long-term effects of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one use, including any potential risks or benefits. Additionally, more research is needed to fully understand the mechanism of action of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one and its effects on the brain and behavior.
Conclusion:
In conclusion, 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one is a synthetic psychedelic compound that has gained popularity in recent years due to its effects on perception, mood, and cognition. It has been used in various scientific research studies to investigate its potential therapeutic applications and its effects on the brain and behavior. While there is still much to be learned about this compound, its potential for future research and applications is promising.

Synthesis Methods

The synthesis of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one involves the acetylation of psilocin using acetic anhydride. The resulting compound is a white crystalline powder that is soluble in water and other polar solvents. The purity of the compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

properties

CAS RN

100782-25-0

Product Name

6-Acetyl-6-azabicyclo[3.2.1]octan-4-one

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

IUPAC Name

6-acetyl-6-azabicyclo[3.2.1]octan-4-one

InChI

InChI=1S/C9H13NO2/c1-6(11)10-5-7-2-3-9(12)8(10)4-7/h7-8H,2-5H2,1H3

InChI Key

VIUKNPFVFOCTAI-UHFFFAOYSA-N

SMILES

CC(=O)N1CC2CCC(=O)C1C2

Canonical SMILES

CC(=O)N1CC2CCC(=O)C1C2

synonyms

6-Azabicyclo[3.2.1]octan-4-one, 6-acetyl- (9CI)

Origin of Product

United States

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